molecular formula C18H21FN2O3S B6476266 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640980-18-1

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6476266
CAS No.: 2640980-18-1
M. Wt: 364.4 g/mol
InChI Key: LMETWORISVXXAK-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine has been used in various scientific research applications. It has been used in the synthesis of new drugs, such as anti-infectives, analgesics, and anti-inflammatory agents. In addition, this compound has been investigated for its potential use in the development of new drug delivery systems. This compound has also been used as a precursor for the synthesis of other compounds, such as peptides, nucleotides, and amino acids.

Mechanism of Action

The mechanism of action of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine is not well understood. However, it is believed that this compound may interact with receptors in the body to produce a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may interact with receptors in the body to produce a variety of effects. For example, this compound has been shown to have anti-inflammatory effects in vitro. In addition, this compound has been shown to inhibit the growth of certain bacteria in vitro.

Advantages and Limitations for Lab Experiments

The use of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is readily available. Second, this compound is relatively stable and can be stored for long periods of time. Third, this compound is relatively non-toxic and can be handled safely in the laboratory.
Despite these advantages, there are some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound and its effects are not yet fully understood. Second, this compound is relatively expensive and may not be affordable for some laboratories. Finally, this compound may interact with other compounds in the laboratory and produce unexpected results.

Future Directions

There are several potential future directions for the use of 4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine. First, further research is needed to understand the mechanism of action of this compound and its effects on the body. Second, this compound could be used to develop new drugs and drug delivery systems. Third, this compound could be used as a precursor for the synthesis of other compounds, such as peptides, nucleotides, and amino acids. Fourth, this compound could be used to study the effects of drug interactions and to develop new drug combinations. Finally, this compound could be used to study the effects of environmental toxins and to develop new methods for detoxification.

Synthesis Methods

4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine can be synthesized by a two-step process. The first step involves the reaction of 4-chloro-3-methylpyridine with 1-fluorobenzenesulfonyl chloride in the presence of anhydrous potassium carbonate. The second step involves the reaction of the product from the first step with piperidine in the presence of anhydrous potassium carbonate. The resulting this compound can be purified by recrystallization.

Properties

IUPAC Name

4-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-14-12-20-9-6-17(14)24-13-15-7-10-21(11-8-15)25(22,23)18-5-3-2-4-16(18)19/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMETWORISVXXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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